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Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of

quinoline methanol derivatives. These compounds have demonstrated a broad spectrum of

pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral effects.

This document details their mechanisms of action, summarizes key quantitative data, provides

detailed experimental protocols for relevant assays, and visualizes the associated signaling

pathways and experimental workflows.

Antimalarial Activity
Quinoline methanols, most notably mefloquine, have been a cornerstone in the treatment and

prophylaxis of malaria. Their primary mechanism of action involves the disruption of heme

metabolism within the malaria parasite, Plasmodium falciparum.

Mechanism of Action: The parasite digests hemoglobin in its food vacuole, releasing toxic free

heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin. Quinoline

methanols are thought to accumulate in the acidic food vacuole and interfere with this

polymerization process. The resulting buildup of free heme leads to oxidative stress and

parasite death.[1][2] While this is a primary mechanism, other potential targets within the

parasite have been suggested, including parasite proteins with molecular weights of 22 kDa

and 36 kDa.[1]
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Quantitative Data: Antimalarial Activity of Quinoline
Methanol Derivatives
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Compound/Derivati
ve

P. falciparum
Strain(s)

IC50 Value Reference

Mefloquine (MQ) W2, 3D7

W2: 572 ± 112

nmol/L; 3D7: 25.7 ±

7.81 nmol/L

[3]

(S)-enantiomers of 4-

aminoalcohol

quinoline derivatives

W2, 3D7

Generally more potent

than (R)-enantiomers,

with some IC50s

below or equivalent to

chloroquine for the

3D7 strain.

[3]

(S)-1-(2,8-

bis(trifluoromethyl)qui

nolin-4-yl)-2-(2-

(cyclopropylamino)eth

ylamino)ethanol

(WR621308)

Not specified
Potent single-dose

efficacy
[4]

Various 4-position

quinoline methanol

antimalarials

Drug-sensitive and

resistant strains

Library of 200 analogs

showed varying

inhibitory

concentrations.

[5]

Quinolinyl thiourea

analogue

Chloroquine-resistant

P. falciparum
1.2 µM [6]

7-(2-

phenoxyethoxy)-4(1H)

-quinolones

Drug-resistant P.

falciparum

EC50 as low as 0.15

nM
[6]

Quinoline-1,2,4-

triazine hybrid

(compound 40d)

Not specified

4.54 ± 0.16 µM

(inhibition of β-

hematin formation)

[6]

Dihydropyrimidine

quinoline derivative
P. falciparum 0.014 µg/mL [7]
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2-methylquinoline-

aldimine conjugate

(Compound 10)

Chloroquine-resistant

PfDd2
0.033 ± 0.007 µM [8]

Dioxoisoindoline-

quinoline conjugate

(Compound 17)

Chloroquine-resistant

PfW2
0.097 ± 0.006 µM [8]

Bis-substituted

quinoline (Compound

160)

CQS Pf3D7 and CQR

PfW2
0.032 to 0.34 µM [8]

Anticancer Activity
Quinoline derivatives have emerged as a promising class of anticancer agents, targeting

various hallmarks of cancer, including uncontrolled cell proliferation, survival, and

angiogenesis.[9] Their mechanisms of action are diverse and often involve the inhibition of key

signaling pathways and enzymes crucial for tumor growth.

Mechanism of Action: A significant mode of anticancer action for many quinoline derivatives is

the inhibition of topoisomerases, enzymes that are critical for DNA replication and transcription.

[10] Additionally, these compounds have been shown to inhibit various protein kinases involved

in oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[1]

[11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[9] Some

derivatives also exhibit anti-angiogenic properties by targeting receptors like VEGF.[1]

Signaling Pathways Targeted by Quinoline Derivatives in
Cancer
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline methanol derivatives.
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Caption: Inhibition of the Ras/Raf/MEK signaling pathway by quinoline methanol derivatives.
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Quantitative Data: Anticancer Activity of Quinoline
Derivatives

Compound/Derivati
ve

Cancer Cell Line(s) IC50 Value Reference

6-(4-phenoxyphenyl)-

N-phenylquinolin-4-

amine [PQQ]

Human promyelocytic

leukemia HL-60

64 nM (mTOR

inhibition)
[11]

Quinoline-chalcone

derivative (12e)

MGC-803, HCT-116,

MCF-7

1.38 µM, 5.34 µM,

5.21 µM, respectively
[12]

Quinoline chalcone 6 HL60 0.59 µM [12]

Phenylsulfonylurea

derivative 7
HepG-2, A549, MCF-7

2.71 µM, 7.47 µM,

6.55 µM, respectively
[12]

6-hydroxy-2-(4-

methoxyphenyl)

quinoline-4-carboxylic

acid (M1)

HepG2, HCT-116
88.6 µg/mL, 62.5

µg/mL, respectively
[9]

2-(4-chlorophenyl)-6-

hydroxyquinoline-4-

carboxylic acid (M3)

HepG2, HCT-116
43.62 µg/mL, 15.3

µg/mL, respectively
[9]

Diarylurea quinoline

derivative (1j)
C-RAF kinase 0.067 µM [13]

Antibacterial and Antifungal Activity
Quinoline derivatives have demonstrated significant activity against a range of bacterial and

fungal pathogens, including drug-resistant strains.

Mechanism of Action: The antibacterial mechanism of quinoline derivatives can involve the

disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA

gyrase and topoisomerase IV, which are crucial for DNA replication.[14][15] Some derivatives

have also been shown to target peptide deformylase.[15] For antifungal activity, disruption of

the fungal cell wall is a proposed mechanism.[15]
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Quantitative Data: Antimicrobial Activity of Quinoline
Derivatives

Compound/Derivati
ve

Microbial Strain(s) MIC Value Reference

N-

methylbenzofuro[3,2-

b]quinoline derivative

(Compound 8)

Vancomycin-resistant

E. faecium
4 µg/mL [14]

2-sulfoether-4-

quinolone (Compound

15)

S. aureus, B. cereus
0.8 µM, 1.61 µM,

respectively
[14]

2-fluoro 9-oxime

ketolide and

carbamoyl quinolone

hybrid (16, 17, 18)

S. pneumoniae ATCC

49619
≤ 0.008 µg/mL each [14]

Rhodamine

incorporated quinoline

derivative (27-32)

M. tuberculosis

H37Ra, M. bovis BCG
1.66–9.57 µg/mL [14]

Quinoline derivative

(Compound 2)

B. cereus,

Staphylococcus,

Pseudomonas, E. coli

3.12 - 50 µg/mL [15]

Quinoline derivative

(Compound 6)

B. cereus,

Staphylococcus,

Pseudomonas, E. coli

3.12 - 50 µg/mL [15]

Quinoline-2-one

derivative (6c)
MRSA, VRE, MRSE

0.75 µg/mL, 0.75

µg/mL, 2.50 µg/mL,

respectively

[16]

Quinoline derivative

(Compound 6)
C. difficile 1.0 µg/mL [17]

Experimental Protocols
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Detailed methodologies for key experiments cited in the evaluation of quinoline methanol

derivatives are provided below.

Experimental Workflow: General Antimicrobial
Screening

Start: Synthesized Quinoline
Methanol Derivatives

Prepare stock solutions of
compounds in appropriate solvent (e.g., DMSO)

Perform Minimum Inhibitory
Concentration (MIC) Assay

Culture target microorganisms
(bacteria or fungi) to mid-log phase

Incubate microplates under
appropriate conditions (temperature, time)

Read results (e.g., visual turbidity,
OD measurement, fluorescence)

Determine MIC values

End: Identification of active compounds

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1613269?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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